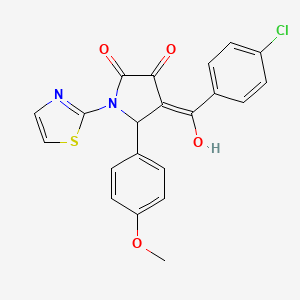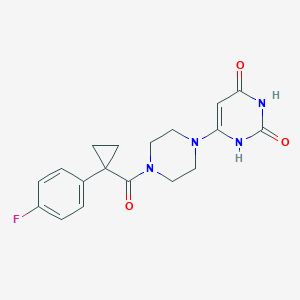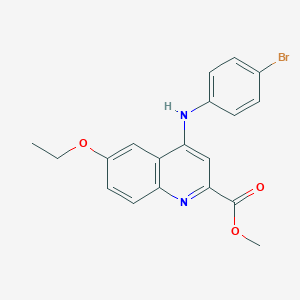
4-(4-溴苯胺基)-6-乙氧基喹啉-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It is commercially available and can be used as a building block in the preparation of various organic molecules .
Synthesis Analysis
4-Bromoaniline can be made by reacting aniline with bromine with a protection with acetyl chloride . It can also be synthesized via reductive amination of adamantan-2-one (III) by 4-bromoaniline (IV) under very harsh Leuckart—Wallach conditions .Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN . It consists of a hydrophobic benzene ring and an amino group .Chemical Reactions Analysis
4-Bromoaniline can be used in the preparation of azo dyes and is condensed with formaldehyde to prepare dihydroquinazolines . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks .Physical and Chemical Properties Analysis
4-Bromoaniline is a gray-brown solid with a sweet odor . It has a melting point of 56-62 °C and a boiling point of 230-250 °C. It is soluble in ethanol and has a density of 1.497 g/cm3 .科学研究应用
微波辅助裂解苯甲醚
Fredriksson和Stone-Elander(2002)开发了一种微波增强方法,用于快速脱甲基苯甲醚,包括类似于4-(4-溴苯胺基)-6-乙氧基喹啉-2-甲酸甲酯的化合物。该方法对于放射化学和烷基化标记的前体化合物的合成具有重要意义(Fredriksson & Stone-Elander, 2002)。
酪氨酸激酶抑制剂
Bridges等人(1996)研究了4-(3-溴苯胺基)-6,7-二甲氧基喹唑啉的类似物,该类似物是表皮生长因子受体(EGFR)的有效抑制剂,从而深入了解了这些化合物的构效关系。这项研究有助于理解某些取代基如何影响此类分子的生物活性(Bridges et al., 1996)。
体内生物分布评估
Fredriksson等人(1999)评估了类似化合物的生物分布,重点关注其在正电子发射断层扫描(PET)中对肿瘤进行体内成像的潜力。这项研究强调了此类化合物在医学成像和癌症研究中的应用(Fredriksson et al., 1999)。
氨基醌的合成和体外细胞毒性评估
Delgado等人(2012)报道了与海洋异喹啉醌在结构上相关的氨基醌的合成。他们评估了这些化合物对各种癌细胞系的细胞毒活性。这项研究提供了有关这些化合物在癌症治疗中潜在用途的宝贵信息(Delgado et al., 2012)。
6-溴-4-甲基喹啉-2(1H)-酮的合成
Wlodarczyk等人(2011)研究了6-溴-4-甲基喹啉-2(1H)-酮的合成,深入了解了类似于4-(4-溴苯胺基)-6-乙氧基喹啉-2-甲酸甲酯的化合物的化学性质和合成方法。这项工作对于开发新化合物和理解其化学性质非常重要(Wlodarczyk et al., 2011)。
光敏保护基
Fedoryak和Dore(2002)描述了基于溴化羟基喹啉的羧酸光敏保护基的合成和光化学。他们的发现对于开发光化学和保护基策略的新方法至关重要(Fedoryak & Dore, 2002)。
四唑-11C LY202157用于NMDA受体研究的合成
Ponchant等人(2000)进行了一项关于[四唑-11C] LY202157合成的研究,用于NMDA受体通道复合物的体内研究,展示了相关化合物在神经科学研究和成像中的应用(Ponchant et al., 2000)。
有机化学中的共振甜菜碱
Schmidt等人(2016)探索了共振甜菜碱的形成,涉及喹啉阳离子,其在结构上与4-(4-溴苯胺基)-6-乙氧基喹啉-2-甲酸甲酯相关。这项研究对于理解这些化合物在有机化学中的性质和应用具有重要意义(Schmidt et al., 2016)。
合成和抗菌活性
Asghari等人(2014)合成了2-氨基-6-甲基-5-氧代-4-芳基-5,6-二氢-4H-吡喃并[3,2-c]喹啉-3-甲酸乙酯,并评估了其抗菌活性,深入了解了类似化合物的潜在抗菌特性(Asghari, Ramezani, & Mohseni, 2014)。
安全和危害
属性
IUPAC Name |
methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJLFZOJYBIXRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)
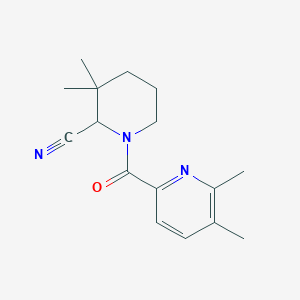

![7-[(4-chlorophenyl)methyl]-1,3,4,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2402070.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
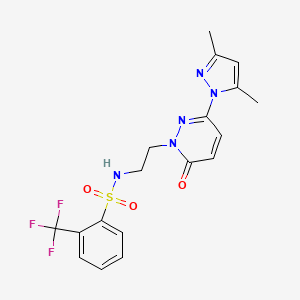
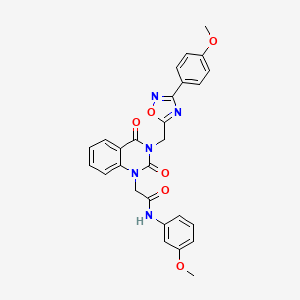
![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2402078.png)
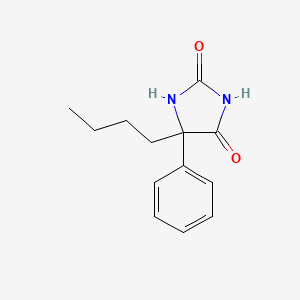
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
